molecular formula C18H25N3S B5539542 (3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine

(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine

Cat. No. B5539542
M. Wt: 315.5 g/mol
InChI Key: WORAYUHRZCHWMJ-INIZCTEOSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole derivatives often involves 1,3-dipolar cycloaddition reactions, as demonstrated by Pekcan and Heimgartner (1988), who studied the formation of N-(1,3-Thiazol-5(4H)-ylidene)amines via reactions of organic azides with thiazol-thiones (Pekcan & Heimgartner, 1988). This method could potentially be adapted for the synthesis of the target molecule by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Molecular structure analysis of thiazole derivatives, including those similar to our target molecule, often employs spectroscopic methods. For example, Demchenko et al. (2018) synthesized thiazol-2-ylidene derivatives, confirming their structures via NMR spectroscopy, indicating the importance of spectroscopic techniques in analyzing the molecular structure of thiazole-containing compounds (Demchenko et al., 2018).

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, reflecting their reactive nature. The work by Pyrih et al. (2023) on proton tautomerism and stereoisomerism in thiazolone derivatives provides insight into the chemical behavior and reactivity of similar molecules (Pyrih et al., 2023). Understanding these reactions is crucial for manipulating the molecule for specific applications.

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. Studies like those conducted by Wan et al. (2006) on related compounds can provide valuable insights into the physical characteristics of our target molecule (Wan et al., 2006).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for functionalization, is crucial. The study of reactions involving thiazole derivatives, as outlined by Chaloupka et al. (1976), provides a basis for understanding the chemical behavior of such molecules (Chaloupka et al., 1976).

Scientific Research Applications

Chemical Synthesis and Structural Diversification

A key application of compounds structurally related to "(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine" is in the generation of structurally diverse libraries through various chemical reactions. For example, a study detailed the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material in alkylation and ring closure reactions, leading to the synthesis of a wide range of compounds including dithiocarbamates, thioethers, and several NH-azoles Roman, G. (2013). This research demonstrates the versatility of related compounds in synthesizing a vast array of chemical entities with potential applications in drug discovery and materials science.

Novel Materials and Security Applications

In the realm of materials science, compounds with similar structural features have been utilized in the development of novel materials with specific functionalities. One study presented the synthesis of a V-shaped molecule, showcasing a pronounced intramolecular charge transfer (ICT) effect and morphology-dependent fluorochromism. These properties enabled its application as a security ink, highlighting the compound's potential in developing advanced materials for security and sensing applications Xiao-lin Lu et al. (2016).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some thiazole derivatives are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Future Directions

Thiazoles and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the synthesis and evaluation of new thiazole derivatives with potential therapeutic effects.

properties

IUPAC Name

(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3S/c1-20(2)16-10-6-7-11-21(12-16)13-18-19-17(14-22-18)15-8-4-3-5-9-15/h3-5,8-9,14,16H,6-7,10-13H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORAYUHRZCHWMJ-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCN(C1)CC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCCN(C1)CC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine

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